An In-depth Technical Guide to the Chemical Properties of 6-bromo-4-methylbenzo[b]thiophene
An In-depth Technical Guide to the Chemical Properties of 6-bromo-4-methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-4-methylbenzo[b]thiophene is a substituted heterocyclic aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a fused benzene and thiophene ring system with bromine and methyl substituents, offers multiple sites for functionalization. This makes it a valuable intermediate in the development of novel pharmaceuticals and advanced organic materials.[1] The benzothiophene core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds, including antimicrobial, anti-cancer, and anti-inflammatory agents.[2] The strategic placement of the bromine atom at the 6-position provides a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures essential for drug discovery and materials science.[1]
| Property | Value |
| Molecular Formula | C₉H₇BrS |
| Molecular Weight | 227.12 g/mol |
| CAS Number | 19075-36-6 |
| Appearance | Expected to be a white to light yellow solid |
| Canonical SMILES | CC1=CC=C2C(=C1)SC=C2Br |
| InChI Key | VJWZLWALLQZYKL-UHFFFAOYSA-N |
Synthesis and Spectroscopic Characterization
The synthesis of substituted benzothiophenes can be achieved through various strategies, with electrophilic cyclization of alkynyl thioanisoles being a particularly effective method.[3] This approach allows for the controlled construction of the bicyclic core with desired substitution patterns.
General Synthetic Protocol: Electrophilic Cyclization
A plausible route to 6-bromo-4-methylbenzo[b]thiophene involves the preparation of a corresponding o-alkynyl thioanisole followed by an electrophilic sulfur-mediated cyclization.
Step-by-Step Methodology:
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Starting Material Preparation: Begin with a suitably substituted thiophenol, such as 3-bromo-5-methylthiophenol.
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Alkynylation: Couple the thiophenol with a protected acetylene, such as (trimethylsilyl)acetylene, under Sonogashira coupling conditions.
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Deprotection: Remove the silyl protecting group to yield the terminal alkyne.
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Methylation: Methylate the thiol group to form the required thioanisole precursor.
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Electrophilic Cyclization: Treat the o-alkynyl thioanisole with an electrophilic bromine source (e.g., N-bromosuccinimide) to induce cyclization and form the 6-bromo-4-methylbenzo[b]thiophene product.
Causality Behind Experimental Choices: The use of a palladium catalyst and a copper(I) co-catalyst in the Sonogashira coupling is crucial for efficiently forming the carbon-carbon bond between the aryl halide and the alkyne. The choice of a mild base, such as an amine, prevents unwanted side reactions. Electrophilic cyclization is a robust method for forming the thiophene ring, and NBS is a commonly used, reliable source of electrophilic bromine.[3]
Caption: A generalized synthetic workflow for 6-bromo-4-methylbenzo[b]thiophene.
Spectroscopic Properties
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¹H NMR: The proton spectrum is expected to show signals for the methyl group around δ 2.5 ppm. The aromatic protons on the benzene and thiophene rings would appear in the region of δ 7.0-8.0 ppm, with their specific chemical shifts and coupling constants being influenced by the positions of the bromo and methyl substituents.
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¹³C NMR: The carbon spectrum would display a signal for the methyl carbon around δ 15-20 ppm. The aromatic and heterocyclic carbons would resonate in the range of δ 110-145 ppm. The carbon atom attached to the bromine would be expected in the lower field region of the aromatic signals.
Chemical Reactivity and Key Functionalization Reactions
The chemical reactivity of 6-bromo-4-methylbenzo[b]thiophene is primarily dictated by the C-Br bond, the acidic C-H bonds of the thiophene ring (particularly at the C2 position), and the potential for electrophilic substitution on the benzene ring.[5] The presence of the bromine atom at the 6-position makes this molecule an ideal substrate for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[6] This reaction is instrumental for synthesizing biaryl and substituted aromatic compounds.
Underlying Principle: The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. The base activates the boronic acid, making it more nucleophilic for the transmetalation step.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: In an oven-dried Schlenk tube, combine 6-bromo-4-methylbenzo[b]thiophene (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ (2.0 equiv.).
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Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
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Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
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Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming arylamines from aryl halides.[9] This reaction is of paramount importance in the pharmaceutical industry, as the arylamine moiety is a common feature in many drug molecules.
Mechanistic Insight: Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex.[10] The amine then coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the desired arylamine product and regenerates the active Pd(0) catalyst.[10] The selection of a suitable ligand and base is crucial for achieving high yields and accommodating a broad range of amine substrates.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
